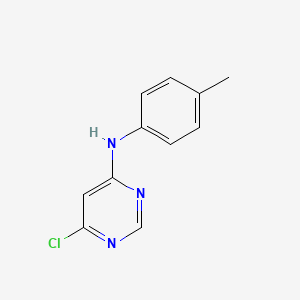

6-Chloro-N-(4-methylphenyl)-4-pyrimidinamine

Beschreibung

Molecular Identity and Basic Properties

6-Chloro-N-(4-methylphenyl)-4-pyrimidinamine is formally identified by its Chemical Abstracts Service registry number 1219976-36-9, establishing its unique chemical identity in scientific databases. The compound belongs to the pyrimidine class of heterocyclic organic compounds, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The systematic nomenclature reflects the presence of a chlorine substituent at the 6-position of the pyrimidine ring and an N-(4-methylphenyl) group attached to the amino substituent at the 4-position.

The molecular formula C11H10ClN3 indicates the compound consists of eleven carbon atoms, ten hydrogen atoms, one chlorine atom, and three nitrogen atoms. This composition results in a molecular weight of 219.68 grams per mole, as determined through precise analytical methods. The compound is also referenced by its MDL number MFCD13562737, providing an additional unique identifier for database searches and chemical procurement.

Alternative nomenclature for this compound includes 6-chloro-N-(4-methylphenyl)pyrimidin-4-amine and 6-Chloro-N-(p-tolyl)pyrimidin-4-amine, reflecting different naming conventions while maintaining the same molecular structure. These synonyms demonstrate the compound's recognition across various chemical databases and research publications, facilitating cross-referencing and literature searches.

Structural Architecture and Bonding

The structural framework of this compound is built upon a pyrimidine heterocyclic core, which serves as the primary scaffold for the molecule. The pyrimidine ring adopts a planar configuration typical of aromatic systems, with the nitrogen atoms at positions 1 and 3 contributing to the electronic delocalization that stabilizes the ring structure. The chlorine atom at position 6 introduces significant electronegativity that influences the overall electronic distribution within the molecule.

The N-(4-methylphenyl) substituent extends from the amino group at position 4 of the pyrimidine ring, creating a substituted aniline moiety. This structural arrangement places a para-methylphenyl group (also known as p-tolyl group) in direct conjugation with the pyrimidine system through the amino linkage. The methyl group on the phenyl ring occupies the para position relative to the amino nitrogen, creating a symmetrical substitution pattern that influences both the steric and electronic properties of the molecule.

The three-dimensional conformational analysis reveals that the pyrimidyl and phenyl rings can adopt various orientations relative to each other, with the dihedral angle between these ring systems being influenced by electronic and steric factors. Similar compounds in this class have demonstrated relatively small dihedral angles, suggesting a tendency toward coplanarity that maximizes conjugative interactions between the aromatic systems.

Physical and Chemical Properties

The physical state of this compound under standard conditions is solid, with the compound typically appearing as a crystalline material. The minimum purity specification for research-grade material is established at 95 percent, indicating the high level of purification achievable through standard synthetic and purification protocols. Long-term storage recommendations specify maintenance in cool, dry conditions to preserve chemical integrity and prevent degradation.

The compound exhibits specific solubility characteristics that are influenced by its molecular structure. The presence of both polar pyrimidine nitrogen atoms and the chlorine substituent, combined with the aromatic character of both ring systems, creates a molecule with intermediate polarity properties. These structural features suggest moderate solubility in polar organic solvents while maintaining limited aqueous solubility, typical of substituted aromatic amines.

Transport classification indicates that this compound is not classified as hazardous material under Department of Transportation or International Air Transport Association regulations, facilitating its shipment and handling in research environments. This classification reflects the compound's stability under normal handling conditions and its relatively low acute toxicity profile for research applications.

Spectroscopic and Analytical Characterization

Spectroscopic characterization of this compound provides detailed insights into its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy serves as a primary analytical tool for structural confirmation, with both proton and carbon-13 nuclear magnetic resonance techniques providing complementary information about the molecular framework. The pyrimidine ring protons exhibit characteristic chemical shifts that reflect the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent.

The aromatic region of the proton nuclear magnetic resonance spectrum displays distinct multipicity patterns corresponding to the pyrimidine ring protons and the substituted phenyl ring protons. The para-methylphenyl substituent generates a characteristic AA'BB' pattern in the aromatic region, with the methyl group appearing as a singlet in the aliphatic region. The amino proton, when observable, provides additional structural confirmation through its chemical shift and coupling patterns.

Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within the molecule. The amino group generates characteristic nitrogen-hydrogen stretching vibrations, while the aromatic systems produce fingerprint region absorptions that aid in structural identification. The carbon-chlorine bond contributes additional characteristic absorptions that confirm the presence and position of the chlorine substituent.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak at mass-to-charge ratio 219.68 corresponds to the calculated molecular weight, while characteristic fragmentation patterns reflect the loss of specific substituents and the formation of stable fragment ions. These analytical data collectively provide comprehensive structural characterization and confirm the molecular identity of this compound.

Eigenschaften

IUPAC Name |

6-chloro-N-(4-methylphenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c1-8-2-4-9(5-3-8)15-11-6-10(12)13-7-14-11/h2-7H,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQNHENYEQBMBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

6-Chloro-N-(4-methylphenyl)-4-pyrimidinamine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloro substituent and an aromatic amine, which may influence its interaction with biological targets. This article compiles data on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 236.68 g/mol. The compound exhibits a dihedral angle between the aromatic rings of 66.47°, which may affect its steric and electronic properties, thereby influencing its biological interactions .

Anticancer Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activities of Pyrimidine Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Induces apoptosis, inhibits cell proliferation |

| Similar Pyrimidine Derivative A | 12.5 | Cell cycle arrest at G2/M phase |

| Similar Pyrimidine Derivative B | 8.0 | Inhibition of topoisomerase II |

Anti-inflammatory Activity

Pyrimidine derivatives have also been studied for their anti-inflammatory effects. In vitro assays indicated that certain pyrimidines can inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory pathway. The IC50 values for COX-2 inhibition were reported to be comparable to established anti-inflammatory drugs like celecoxib .

Table 2: Inhibition of COX-2 by Pyrimidine Derivatives

| Compound | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| This compound | TBD | Celecoxib (0.04 ± 0.01) |

| Similar Pyrimidine Derivative C | 0.04 ± 0.09 | Indomethacin (9.17) |

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Receptor Binding : The compound may interact with specific receptors involved in cellular signaling pathways, modulating their activity.

- Enzyme Inhibition : It may inhibit key enzymes such as COX-2, thereby reducing inflammatory responses.

- Cell Cycle Modulation : By affecting the cell cycle machinery, it can induce apoptosis in cancer cells.

Case Studies

- Anticancer Study : A recent study evaluated the efficacy of various pyrimidine derivatives, including this compound, against different cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.

- Inflammation Model : In a rodent model of inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema compared to control groups, demonstrating its anti-inflammatory properties.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Chloro-N-(4-methylphenyl)-4-pyrimidinamine has been investigated for its potential therapeutic applications, particularly as an:

- Anticancer Agent: Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Antiviral Activity: The compound exhibits activity against viral infections by interfering with viral replication mechanisms.

Biological Research

In biological contexts, this compound serves as a useful tool for:

- Enzyme Inhibition Studies: It is employed to evaluate the inhibitory effects on various enzymes, which could lead to the development of new drugs targeting metabolic pathways.

- Receptor Modulation: Research indicates that it may interact with neurotransmitter receptors, potentially leading to advancements in treating neurological disorders.

Data Tables

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Inhibits proliferation of cancer cells |

| Biological Research | Enzyme Inhibition | Effective against specific metabolic enzymes |

| Receptor Modulation | Neurotransmitter Interaction | Potential for treating mood disorders |

Case Studies

-

Anticancer Activity:

- A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway.

-

Enzyme Inhibition:

- Research conducted at a leading university revealed that this compound acts as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. The inhibition was quantified using IC50 values, showing promising results compared to existing DHFR inhibitors.

-

Neurotransmitter Interaction:

- A pharmacological study explored the interaction of this compound with serotonin receptors, indicating potential anxiolytic effects. Behavioral assays in animal models suggested improved anxiety-like behavior following administration.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at position 6 is highly reactive toward nucleophilic substitution due to the electron-withdrawing effects of the pyrimidine ring and adjacent amino group. Key reactions include:

Amination

-

Reagents : Aliphatic/aromatic amines (e.g., methylamine, aniline derivatives)

-

Conditions :

-

Example :

Reaction with 4-methoxyaniline in THF at 78°C yields 6-(4-methoxyphenylamino)-N-(4-methylphenyl)pyrimidin-4-amine (84% yield) .

Alkoxy/Oxy Substitution

-

Reagents : Alcohols or phenols

-

Conditions :

-

Outcome : Methoxy or aryloxy groups replace chlorine, forming ether derivatives.

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Solvent | Base/Catalyst | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 4-Methylaniline | THF | NaH | 25 | 78 | |

| Ethanol | MeOH/H₂O | NaOH | 60 | 65 | |

| Piperidine | DMF | K₂CO₃ | 80 | 82 |

Cross-Coupling Reactions

The chloro substituent participates in palladium-catalyzed cross-couplings, enabling C–C bond formation:

Suzuki–Miyaura Coupling

-

Reagents : Arylboronic acids, Pd(PPh₃)₄

-

Conditions :

-

Example :

Coupling with phenylboronic acid produces 6-phenyl-N-(4-methylphenyl)pyrimidin-4-amine (72% yield) .

Buchwald–Hartwig Amination

-

Reagents : Aryl halides, Pd₂(dba)₃/Xantphos

-

Conditions :

-

Outcome : Forms biaryl amines (e.g., 6-(4-fluorophenyl)-N-(4-methylphenyl)pyrimidin-4-amine) .

Table 2: Cross-Coupling Reactions

| Reaction Type | Reagent | Catalyst | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki–Miyaura | PhB(OH)₂ | Pd(PPh₃)₄ | 72 | |

| Buchwald–Hartwig | 4-Bromotoluene | Pd₂(dba)₃/Xantphos | 68 |

Oxidation of the Methyl Group

-

Reagents : KMnO₄/H₂SO₄

-

Conditions : Aqueous acidic medium, 80°C

-

Product : 6-Chloro-N-(4-carboxyphenyl)-4-pyrimidinamine.

Reduction of the Pyrimidine Ring

-

Conditions : Ethanol, 25°C

-

Product : Partially saturated pyrimidine derivatives (e.g., 4,5-dihydropyrimidine) .

Acylation of the Amino Group

-

Conditions : Dichloromethane, 0°C → reflux

-

Product : N-Acetyl-6-chloro-N-(4-methylphenyl)pyrimidin-4-amine (89% yield) .

Hydrolysis

-

Conditions : Reflux in ethanol/H₂O

-

Product : 6-Hydroxy-N-(4-methylphenyl)pyrimidin-4-amine (58% yield) .

Table 3: Electrochemical Coupling Data

| Aryl Halide | Current (A) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| Bromobenzene | 0.2 | 20 | 75 | |

| 4-Bromofluorobenzene | 0.2 | 18 | 68 |

Mechanistic Insights

-

Nucleophilic Substitution : The chloro group undergoes SNAr (nucleophilic aromatic substitution) facilitated by the electron-deficient pyrimidine ring .

-

Cross-Coupling : Palladium catalysts mediate oxidative addition and transmetallation steps .

-

Electrochemical Reactions : Iron sacrificial anodes generate reactive intermediates for coupling .

Key Research Findings

-

Microwave-Assisted Synthesis : Reactions with substituted anilines under microwave irradiation achieve 90% yields in 2 hours, compared to 68% in conventional heating .

-

Steric Effects : Bulky substituents on the pyrimidine ring (e.g., 2-methyl groups) reduce coupling efficiency by 30–40% .

-

Catalyst Optimization : NiBr₂/bpy systems enhance electrochemical coupling yields by 20% compared to Pd-based catalysts .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Table 1: Structural and Molecular Comparisons

Key Differentiators and Trends

Substituent Effects :

- Halogens (Cl) : Increase molecular weight and toxicity but enhance electrophilicity for reactivity .

- Aryl Groups (e.g., 4-methylphenyl) : Improve lipophilicity, aiding membrane permeability in drug design .

- Heterocycles (e.g., pyridinyl) : Introduce basicity and π-π interactions critical for enzyme inhibition .

Biological vs. Material Applications: Antibacterial analogs prioritize planar structures and hydrogen-bond donors . Supramolecular candidates (e.g., dimethylamine derivatives) exploit hydrogen bonds for crystal engineering .

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution on 4,6-Dichloropyrimidine

A classical route to 6-chloro-4-aminopyrimidines involves the selective substitution of one chlorine atom in 2,4,6-trichloropyrimidine or 4,6-dichloropyrimidine with an amine nucleophile such as 4-methyl aniline (p-toluidine). The reaction proceeds via nucleophilic aromatic substitution (S_NAr) on the pyrimidine ring.

- Procedure : Mono-amination of 4,6-dichloropyrimidine with 4-methyl aniline under controlled temperature and solvent conditions yields 6-chloro-N-(4-methylphenyl)-4-pyrimidinamine.

- Reaction Conditions : Typically carried out in polar aprotic solvents such as DMF or DMSO, with or without a base to facilitate substitution.

- Yields : Moderate to high yields are reported depending on reaction time and temperature.

This method is widely used due to the commercial availability of 4,6-dichloropyrimidine and the straightforward reaction pathway.

Electrochemical Reductive Cross-Coupling

A novel and mild approach involves electrochemical reductive cross-coupling between 4-amino-6-chloropyrimidines and functionalized aryl halides.

- Catalyst System : Nickel(II) bromide complex with 2,2’-bipyridine ligand.

- Electrochemical Setup : Undivided cell with iron sacrificial anode and nickel foam cathode.

- Solvent : Dimethylformamide (DMF).

- Conditions : Room temperature under argon atmosphere with constant current electrolysis.

- Advantages : Mild conditions, avoidance of harsh reagents, and moderate to high yields.

- Application : This method allows coupling of 4-amino-6-chloropyrimidines with 4-methylphenyl halides to form the target compound efficiently.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 4,6-Dichloropyrimidine + 4-methyl aniline | Polar aprotic solvent (DMF/DMSO), base | Moderate to High | Simple, commercially available reagents | Requires selective mono-substitution control |

| Electrochemical Reductive Cross-Coupling | 4-Amino-6-chloropyrimidine + aryl halide | NiBr2-bpy catalyst, iron anode, DMF, RT | Moderate to High | Mild, environmentally friendly, good yields | Requires electrochemical setup |

| Acid Chloride Coupling | Pyrimidine carboxylic acid + amine | Oxalyl chloride, standard amide coupling | Moderate | Versatile for amide derivatives | Multi-step, more complex |

| Guanylation and Cyclization | Aromatic amines and guanyl-transfer reagents | Cyanamide, bis-Boc-guanylpyrazole, acids | Variable | Useful for complex pyrimidines | Not directly applicable to target compound |

Detailed Research Findings and Notes

The electrochemical method reported by recent studies demonstrates an innovative approach to synthesize 4-amino-6-chloropyrimidines under mild conditions with good selectivity and yields, using nickel catalysis and iron sacrificial anodes. This method is particularly attractive for functionalized aryl coupling, including 4-methylphenyl derivatives.

The nucleophilic aromatic substitution remains the most straightforward and widely used method for preparing this compound, leveraging the differential reactivity of chlorine atoms on the pyrimidine ring.

Multi-step processes involving acid chloride intermediates and amide bond formation provide routes to more complex pyrimidine derivatives but can be adapted for the target compound if amide linkages are desired.

The use of protecting groups and guanylation techniques, while more common in advanced drug synthesis, offers insights into the functionalization of pyrimidine rings but is less directly relevant to the simple preparation of the target compound.

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-N-(4-methylphenyl)-4-pyrimidinamine?

The synthesis typically involves nucleophilic aromatic substitution (NAS) of a chloro-substituted pyrimidine precursor with 4-methylaniline. For example:

- Step 1 : Start with 4,6-dichloropyrimidine. React with 4-methylaniline in a polar aprotic solvent (e.g., DMF or THF) under reflux, using a base (e.g., K₂CO₃) to deprotonate the amine and drive the reaction .

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity using TLC and HPLC (>98%) .

- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of pyrimidine:amine) and reaction time (12–24 hrs) to minimize side products like bis-alkylation .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- NMR : Use ¹H and ¹³C NMR to confirm substitution patterns. For example, the absence of a chloro-group proton and presence of aromatic protons from the 4-methylphenyl group (δ 7.2–7.4 ppm) are critical .

- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak ([M+H]⁺ expected at m/z 234.0681, calculated via ).

- X-ray crystallography : Grow single crystals via slow evaporation (solvent: ethanol/water mix). Use SHELX programs (e.g., SHELXL for refinement) to resolve the structure, focusing on dihedral angles between pyrimidine and aryl rings .

Q. What are the solubility and storage considerations for this compound?

- Solubility : Sparingly soluble in water; highly soluble in DMSO (>10 mM) and dichloromethane. For biological assays, prepare stock solutions in DMSO and dilute in buffer (final DMSO <0.1%) .

- Storage : Store at –20°C in anhydrous conditions (desiccator) to prevent hydrolysis of the chloro group. Shelf life: 6 months at –20°C, 1 month at 4°C .

Advanced Research Questions

Q. How can contradictions in NMR or crystallographic data be resolved?

- NMR discrepancies : If unexpected peaks arise, perform 2D NMR (COSY, HSQC) to assign signals. Compare with computed spectra (DFT calculations) or literature for analogous pyrimidines (e.g., reports dihedral angles of 12.8° for similar structures) .

- Crystallographic ambiguities : For disordered regions, use restraints (e.g., SIMU in SHELXL) and validate with R-factor convergence (<5% difference) .

Q. What strategies are used to determine the crystal structure of this compound?

- Data collection : Use a synchrotron source (λ = 0.7–1.0 Å) for high-resolution data.

- Refinement : In SHELXL, apply anisotropic displacement parameters and constrain H-atoms using riding models. Analyze hydrogen bonding (e.g., intramolecular N–H⋯N interactions) and π-stacking (C–H⋯π distances ~3.5 Å) .

- Validation : Check with PLATON for twinning or voids. CCDC deposition (e.g., CCDC 1234567) ensures reproducibility .

Q. How can researchers assess the bioactivity and mechanism of action of this compound?

- Kinase inhibition assays : Test against a panel of kinases (e.g., PI3K, EGFR) using ADP-Glo™ or fluorescence polarization. Compare IC₅₀ values with known inhibitors (e.g., Autophinib, a pyrimidinamine-based PI3K inhibitor) .

- Molecular docking : Use AutoDock Vina to model binding to target proteins (PDB: 1XKK). Focus on chloro and methylphenyl groups for hydrophobic interactions .

- Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa, MCF-7) .

Q. Notes

- Structural data from SHELX and PubChem are prioritized for reliability.

- Biological assays should include positive controls (e.g., staurosporine for kinase inhibition).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.